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Compound of Interest

Compound Name: EPZ030456

Cat. No.: B15585474 Get Quote

For researchers and drug development professionals targeting Protein Arginine

Methyltransferase 6 (PRMT6), understanding the cross-reactivity profile of available inhibitors

is paramount. While information on the specific cross-reactivity of EPZ030456 is not

extensively available in the public domain, this guide provides a comparative analysis of two

well-characterized, potent, and selective PRMT6 inhibitors: EPZ020411 and SGC6870. This

comparison is supported by experimental data to aid in the selection of the most appropriate

tool compound for preclinical research.

At a Glance: Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of EPZ020411 and SGC6870

against PRMT6 and a panel of other histone methyltransferases. Lower IC50 values indicate

higher potency.
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Target Enzyme EPZ020411 IC50 (nM) SGC6870 ((R)-2) IC50 (nM)

PRMT6 10 77

PRMT1 119 >10,000

PRMT3 >1000 >10,000

PRMT4 (CARM1) >1000 >10,000

PRMT5 >1000 >10,000

PRMT7 >1000 >10,000

PRMT8 223 >10,000

SETD2 - >10,000

G9a (EHMT2) - >10,000

GLP (EHMT1) - >10,000

SUV39H2 - >10,000

MLL1 - >10,000

SETD7 - >10,000

SETD8 - >10,000

SMYD2 - >10,000

SMYD3 - >10,000

SUV420H1 - >10,000

SUV420H2 - >10,000

DOT1L - >10,000

DNMT1 - >10,000

DNMT3A - >10,000

DNMT3B - >10,000

METTL3 - >10,000
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Data for SGC6870 against the broader panel is derived from studies where the compound was

tested at 1 µM and 10 µM and showed no significant inhibition.[1][2][3][4][5]

In Detail: A Head-to-Head Comparison
EPZ020411: A Potent and Selective Tool Compound
EPZ020411 is a potent and selective small-molecule inhibitor of PRMT6.[6][7][8] In biochemical

assays, it exhibits an IC50 of 10 nM for PRMT6.[6] Its selectivity has been demonstrated to be

over 100-fold greater for PRMT6 compared to other histone methyltransferases, including

PRMT1, PRMT3, PRMT4, PRMT5, and PRMT7.[7][8]

SGC6870 ((R)-2): A Highly Selective Allosteric Inhibitor
SGC6870, also known as (R)-2, is a first-in-class, potent, and highly selective allosteric inhibitor

of PRMT6, with a reported IC50 of 77 nM.[1][3] A key feature of SGC6870 is its outstanding

selectivity. It has been profiled against a broad panel of 33 methyltransferases, including 8

PRMTs, 21 protein lysine methyltransferases (PKMTs), and 3 DNA methyltransferases

(DNMTs), and was found to be highly selective for PRMT6.[1][2][5]

Experimental Methodologies
The cross-reactivity and potency of these inhibitors are typically determined using a radiometric

biochemical assay, most commonly the Scintillation Proximity Assay (SPA).

Scintillation Proximity Assay (SPA) Protocol for PRMT6
Inhibition
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-

L-[³H]-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT enzyme.

Materials:

PRMT6 enzyme

Biotinylated peptide substrate (e.g., a peptide derived from histone H3 or H4)

[³H]-SAM (radiolabeled methyl donor)
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Assay buffer (e.g., Tris-HCl, DTT, EDTA)

Inhibitor compound (e.g., EPZ020411 or SGC6870) in DMSO

Streptavidin-coated SPA beads

Microplates (e.g., 384-well)

Scintillation counter

Procedure:

Reaction Mixture Preparation: A reaction mixture is prepared containing the PRMT6 enzyme,

the biotinylated peptide substrate, and the assay buffer.

Inhibitor Addition: The test inhibitor, dissolved in DMSO, is added to the reaction mixture at

various concentrations. A DMSO control (no inhibitor) is also included.

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.

Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60

minutes) to allow for the methylation of the substrate.

Quenching and Bead Addition: The reaction is stopped, and streptavidin-coated SPA beads

are added. The plate is then incubated to allow the biotinylated and now radiolabeled peptide

to bind to the beads.

Signal Detection: The plate is read in a scintillation counter. When the [³H]-labeled peptide is

bound to the SPA bead, the emitted beta particles stimulate the scintillant within the bead to

produce light. Unbound [³H]-SAM is too far away from the bead to generate a signal.

Data Analysis: The amount of light detected is proportional to the amount of methylated

substrate. The IC50 value for the inhibitor is calculated by plotting the percentage of

inhibition against the inhibitor concentration.
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Scintillation Proximity Assay Workflow

Signaling Pathway Context
PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric

dimethylation of arginine residues on histone and non-histone proteins. A primary substrate of

PRMT6 is histone H3 at arginine 2 (H3R2). This modification is generally associated with

transcriptional repression.
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PRMT6 Signaling Pathway Inhibition
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Conclusion
Both EPZ020411 and SGC6870 are valuable tool compounds for studying the biological

functions of PRMT6. EPZ020411 offers higher potency, while SGC6870 demonstrates

exceptional selectivity across a very broad range of methyltransferases, a feature attributable

to its allosteric mechanism of inhibition. The choice between these inhibitors will depend on the

specific requirements of the experimental system, with SGC6870 being particularly well-suited

for studies where off-target effects are a major concern. The detailed experimental protocol

provided for the Scintillation Proximity Assay can be adapted to evaluate these and other

potential PRMT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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